molecular formula C14H19ClN2O2 B1661575 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone CAS No. 92292-97-2

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone

Cat. No. B1661575
CAS RN: 92292-97-2
M. Wt: 282.76 g/mol
InChI Key: CAVLGYMQRZVGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Activity

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. Research has demonstrated that compounds synthesized using related structures show variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Structural and Optical Studies

Structural and optical characteristics of related compounds have been extensively studied. For instance, investigations into the crystal structure, including X-ray diffraction studies, have provided insights into the molecular arrangement and stability of these compounds (Karthik et al., 2021). These studies are crucial for understanding the potential applications of these compounds in various fields, including material science.

Electrooxidative Cyclization

The electrooxidative cyclization process involving similar compounds has been a subject of research. This process leads to the synthesis of novel oxazine derivatives, which could have implications in pharmaceuticals and organic chemistry (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).

Antiproliferative Activity

Research into compounds structurally related to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has included their evaluation for antiproliferative activity. Such studies contribute to the understanding of these compounds' potential in cancer therapy (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Green Synthesis Methods

Recent research has focused on developing greener and more sustainable methods for synthesizing these compounds. For example, a metal catalyst-free method for synthesizing related oxazine derivatives highlights the shift towards environmentally friendly chemical processes (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).

Drug-Receptor Interaction Studies

Studies have also been conducted on the interaction of structurally similar compounds with receptors, such as the CB1 cannabinoid receptor. Such research is vital for drug development and understanding the pharmacodynamics of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13/h2-3,6-7,13,15H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQWVCPONCDVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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